molecular formula C13H15NO2 B11714372 2-{1-[(4-Methoxyphenyl)methoxy]cyclopropyl}acetonitrile

2-{1-[(4-Methoxyphenyl)methoxy]cyclopropyl}acetonitrile

Cat. No.: B11714372
M. Wt: 217.26 g/mol
InChI Key: NUVHQSKXTGNYQS-UHFFFAOYSA-N
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Description

2-{1-[(4-Methoxyphenyl)methoxy]cyclopropyl}acetonitrile is an organic compound that features a cyclopropyl group attached to an acetonitrile moiety, with a 4-methoxyphenylmethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(4-Methoxyphenyl)methoxy]cyclopropyl}acetonitrile typically involves multiple steps:

    Formation of the Cyclopropyl Group: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.

    Introduction of the 4-Methoxyphenylmethoxy Group: This step involves the protection of the phenol group with a methoxy group, followed by the formation of the methoxyphenylmethoxy group.

    Attachment of the Acetonitrile Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(4-Methoxyphenyl)methoxy]cyclopropyl}acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-{1-[(4-Methoxyphenyl)methoxy]cyclopropyl}acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{1-[(4-Methoxyphenyl)methoxy]cyclopropyl}acetonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylacetonitrile
  • Cyclopropylacetonitrile
  • 4-Methoxyphenylmethanol

Uniqueness

2-{1-[(4-Methoxyphenyl)methoxy]cyclopropyl}acetonitrile is unique due to the presence of both a cyclopropyl group and a 4-methoxyphenylmethoxy group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

2-[1-[(4-methoxyphenyl)methoxy]cyclopropyl]acetonitrile

InChI

InChI=1S/C13H15NO2/c1-15-12-4-2-11(3-5-12)10-16-13(6-7-13)8-9-14/h2-5H,6-8,10H2,1H3

InChI Key

NUVHQSKXTGNYQS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2(CC2)CC#N

Origin of Product

United States

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